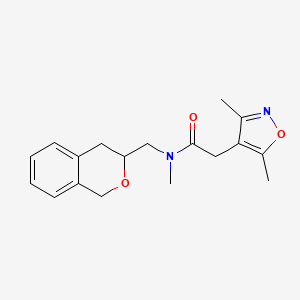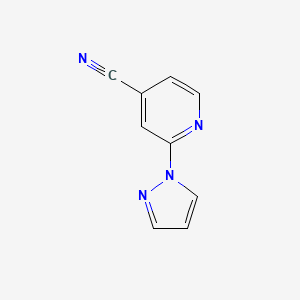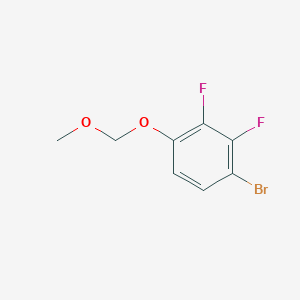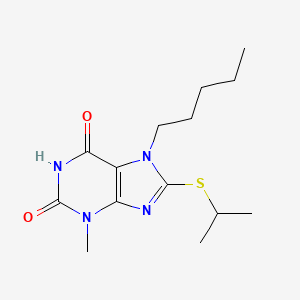
5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as "Fapydip" is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioxodihydropyrimidine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
Cancer Therapeutics
The compound’s potential in cancer therapy is significant due to its role in inhibiting the fibroblast growth factor receptor (FGFR) signaling pathway . Abnormal activation of FGFRs is associated with various types of tumors, making them a target for cancer treatment. Derivatives of this compound could be designed to inhibit FGFR1, FGFR2, and FGFR3, which are involved in cell proliferation, migration, and angiogenesis. This could lead to the development of new cancer therapeutics.
FGFR Inhibitors Development
Continuing from its application in cancer therapeutics, the compound can serve as a lead for the synthesis of potent FGFR inhibitors . These inhibitors can be optimized for better efficacy and lower molecular weight, contributing to the advancement of targeted cancer treatments.
Biological Evaluation
The compound can be used in biological evaluations to study its effects on cell proliferation and apoptosis . This includes assessing its impact on the migration and invasion of cancer cells, which is crucial for understanding its therapeutic potential and safety profile.
Chemical Synthesis
In the field of chemical synthesis, this compound can act as a precursor for creating a variety of structurally related molecules. This versatility is essential for expanding the library of compounds with potential biological activities.
Molecular Modeling
Due to its unique structure, the compound can be used in molecular modeling studies to predict interactions with biological targets . This can aid in the rational design of new drugs with improved binding affinity and selectivity.
Pharmacological Research
As a synthetic organic molecule, the compound can be studied for its pharmacological properties, such as its mechanism of action, metabolic pathways, and potential side effects . This research is vital for drug development and regulatory approval processes.
Regulator of G-Protein Signaling (RGS) Inhibition
The compound may also serve as an inhibitor for regulators of G-protein signaling (RGS), which are critical in controlling the duration and intensity of G-protein-mediated signaling pathways . This application has implications for treating diseases related to dysfunctional G-protein signaling.
Material Science
Lastly, the compound’s structural and physicochemical properties, such as density and refractive index, make it a candidate for research in material science . It could be used to develop new materials with specific optical or electronic properties.
properties
IUPAC Name |
5-[(2-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2S/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGFNJQYZLMAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid](/img/structure/B2758646.png)
![N-[5-(aminosulfonyl)-2-(diethylamino)phenyl]-2-chloroacetamide](/img/structure/B2758647.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2758648.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2758649.png)




![N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide](/img/structure/B2758659.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2758662.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2758664.png)
![N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide](/img/structure/B2758665.png)
